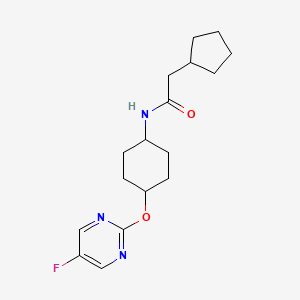

2-cyclopentyl-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide

Description

This compound features a trans-cyclohexyl core substituted with a 5-fluoropyrimidin-2-yloxy group and a cyclopentyl-acetamide moiety. The stereochemistry (1r,4r) ensures conformational rigidity, while the fluoropyrimidine group introduces electronic and steric effects critical for target binding.

Properties

IUPAC Name |

2-cyclopentyl-N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24FN3O2/c18-13-10-19-17(20-11-13)23-15-7-5-14(6-8-15)21-16(22)9-12-3-1-2-4-12/h10-12,14-15H,1-9H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMIAXNAYPYJNTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-cyclopentyl-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide is a synthetic compound with the molecular formula C17H24FN3O2 and a molecular weight of 321.396 g/mol. The compound has been synthesized for research purposes, particularly in the fields of medicinal chemistry and pharmacology. Its structure incorporates a cyclopentyl group and a pyrimidine derivative, which may contribute to its biological activity.

The biological activity of 2-cyclopentyl-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide is primarily associated with its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the fluoropyrimidine moiety suggests potential antitumor and antiviral properties, similar to other pyrimidine derivatives that have shown efficacy against cancer cell lines and viral infections.

In Vitro Studies

Recent studies have demonstrated that compounds containing pyrimidine structures can exhibit significant biological effects:

- Anticancer Activity : Pyrimidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines. For instance, a study indicated that certain pyrimidine nucleosides significantly inhibited cell proliferation, migration, and invasion in A431 vulvar epidermal carcinoma cells .

- Antiviral Properties : Targeting nucleotide biosynthesis pathways has been explored as a strategy for antiviral drug development. Inhibitors of the pyrimidine synthesis pathway have demonstrated potent antiviral activity against viruses like hepatitis E virus (HEV), highlighting the potential for similar effects from 2-cyclopentyl-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide .

In Vivo Studies

Safety and Efficacy : A subacute toxicity study conducted on related compounds showed favorable safety profiles at high doses in animal models. For example, one compound demonstrated a significant reduction in viral load in mouse models infected with influenza A virus . Although specific in vivo data for 2-cyclopentyl-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide is limited, its structural similarities to known active compounds suggest potential for similar outcomes.

Data Table: Biological Activity Comparison

Case Study 1: Antitumor Activity of Pyrimidine Derivatives

In a recent study examining the anticancer properties of various pyrimidine derivatives, compounds were tested against MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that certain derivatives exhibited lower IC50 values compared to standard chemotherapeutics like 5-Fluorouracil, suggesting enhanced efficacy .

Case Study 2: Antiviral Mechanisms

Research into antiviral mechanisms revealed that targeting nucleotide biosynthesis pathways could enhance antiviral efficacy against HEV. This approach has potential implications for developing therapeutic strategies involving compounds like 2-cyclopentyl-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural differences and synthetic aspects compared to related acetamide derivatives:

Key Observations:

- Substituent Impact : The target’s 5-fluoropyrimidinyloxy group distinguishes it from chlorinated (ISRIB-A14) or cyanated (ISRIB-A13) analogs. Fluorine’s electronegativity may enhance binding affinity and metabolic stability compared to bulkier substituents .

- Stereochemistry: The (1r,4r) configuration in the target and compounds like ISRIB-A13–A15 ensures optimal spatial alignment for target engagement, contrasting with non-stereospecific analogs .

Pharmacological Implications

- eIF2B Antagonism: ISRIB analogs with dichlorophenoxy groups show potent activity, but the target’s fluoropyrimidine could improve selectivity due to reduced steric hindrance .

- Bioavailability : Fluorine in the target and ’s fluorophenyl compound may enhance membrane permeability compared to chlorinated derivatives .

- Stability : Sulfur-containing analogs () exhibit higher reactivity, whereas the target’s ether linkage (pyrimidinyloxy) may confer oxidative stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.